molecular formula C9H14O2 B13829560 1-[3-(Ethoxymethylidene)cyclobutyl]ethanone

1-[3-(Ethoxymethylidene)cyclobutyl]ethanone

Cat. No.: B13829560
M. Wt: 154.21 g/mol
InChI Key: RDJWLUNGPZDCPE-UHFFFAOYSA-N
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Description

1-[3-(Ethoxymethylidene)cyclobutyl]ethanone is an organic compound with the molecular formula C9H14O2 It is a cyclobutyl derivative, characterized by the presence of an ethanone group attached to a cyclobutyl ring substituted with an ethoxymethylidene group

Preparation Methods

The synthesis of 1-[3-(Ethoxymethylidene)cyclobutyl]ethanone typically involves the reaction of cyclobutyl ketones with ethoxymethylene reagents under controlled conditions. One common method includes the use of ethyl formate and a base to introduce the ethoxymethylidene group to the cyclobutyl ring. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The choice of solvents, catalysts, and purification techniques are optimized to maximize yield and purity.

Chemical Reactions Analysis

1-[3-(Ethoxymethylidene)cyclobutyl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.

    Substitution: The ethoxymethylidene group can undergo nucleophilic substitution reactions, where nucleophiles replace the ethoxy group, forming new derivatives.

    Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of various adducts.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[3-(Ethoxymethylidene)cyclobutyl]ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules for pharmaceuticals and materials science.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing, with some derivatives showing promise as drug candidates.

    Industry: It is utilized in the development of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-(Ethoxymethylidene)cyclobutyl]ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, its derivatives may inhibit or activate enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives being studied.

Comparison with Similar Compounds

1-[3-(Ethoxymethylidene)cyclobutyl]ethanone can be compared with other cyclobutyl derivatives and ethanone compounds. Similar compounds include:

    Cyclobutyl methyl ketone: Shares the cyclobutyl ring and ethanone group but lacks the ethoxymethylidene substitution.

    Acetylcyclobutane: Another cyclobutyl derivative with an acetyl group, differing in the nature of the substituents.

    Cyclobutyl ethyl ketone: Similar structure but with an ethyl group instead of the ethoxymethylidene group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1-[3-(ethoxymethylidene)cyclobutyl]ethanone

InChI

InChI=1S/C9H14O2/c1-3-11-6-8-4-9(5-8)7(2)10/h6,9H,3-5H2,1-2H3

InChI Key

RDJWLUNGPZDCPE-UHFFFAOYSA-N

Canonical SMILES

CCOC=C1CC(C1)C(=O)C

Origin of Product

United States

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